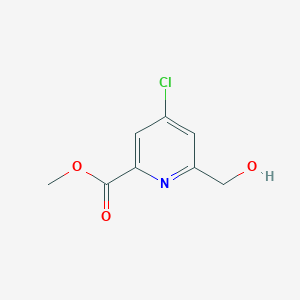

Methyl 4-chloro-6-(hydroxymethyl)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8(12)7-3-5(9)2-6(4-11)10-7/h2-3,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHMXHMSILAEDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=N1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555581 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109880-43-5 | |

| Record name | Methyl 4-chloro-6-(hydroxymethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 4-chloro-6-(hydroxymethyl)picolinate

CAS Number: 109880-43-5

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the synthesis of advanced therapeutic agents. This document details its chemical and physical properties, outlines a potential synthetic pathway, and explores its application in the development of targeted cancer therapies, specifically as a building block for Fibroblast Growth Factor Receptor (FGFR) inhibitors.

Compound Properties

This compound is a substituted pyridine derivative with the molecular formula C₈H₈ClNO₃.[1] Its structural features, including a chloro-substituent, a hydroxymethyl group, and a methyl ester, make it a versatile reagent in medicinal chemistry.

| Property | Value | Source |

| CAS Number | 109880-43-5 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | |

| Melting Point | 118.2-119.1 °C | |

| Boiling Point (Predicted) | 355.4±42.0 °C | |

| Density (Predicted) | 1.377±0.06 g/cm³ | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |

Synthesis and Experimental Protocol

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Step 1: Selective Reduction

The synthesis would commence with the selective reduction of one of the ester groups of a dimethyl pyridine-2,6-dicarboxylate derivative.

-

Reactants: Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH₄).

-

Solvent: A mixture of Tetrahydrofuran (THF) and Ethanol.

-

Temperature: 0°C.

-

Procedure: Sodium borohydride is added to a solution of the starting pyridine dicarboxylate in a THF/ethanol mixture at 0°C. The reaction selectively reduces one of the carboxylate groups to a hydroxymethyl group, yielding methyl 6-(hydroxymethyl)picolinate.

Step 2: Chlorination

The intermediate hydroxymethyl picolinate is then subjected to chlorination.

-

Reactant: Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl₃).

-

Condition: Reflux.

-

Procedure: The intermediate is treated with phosphorus oxychloride under reflux conditions to introduce a chlorine atom at the 4-position of the pyridine ring, yielding the final product, this compound.

Application in Drug Discovery: A Precursor to FGFR Inhibitors

This compound serves as a crucial building block in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-one scaffolds. This core structure is present in numerous potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a significant target for therapeutic intervention.[4]

The chloro- and hydroxymethyl- functionalities of this compound provide reactive handles for the construction of the more complex pyrido[2,3-d]pyrimidin-7(8H)-one core, which is central to the activity of many FGFR inhibitors.

FGFR Signaling Pathway and Inhibition:

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to their receptors, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains. This triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which ultimately regulate cell proliferation, survival, and migration. In many cancers, aberrant FGFR signaling leads to uncontrolled cell growth. FGFR inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing phosphorylation and halting the downstream signaling cascade.

Caption: Simplified FGFR signaling pathway and the mechanism of its inhibition.

Quantitative Data of a Representative FGFR Inhibitor

The utility of this compound as a synthetic intermediate is underscored by the potent biological activity of the final compounds. Below is a table summarizing the in vitro inhibitory activity of PRN1371, a notable FGFR inhibitor whose synthesis can conceptually involve intermediates derived from similar building blocks.

| Compound | Target | IC₅₀ (nM) | Reference |

| PRN1371 | FGFR1 | 1.3 | [4] |

| FGFR2 | 1.6 | [4] | |

| FGFR3 | 0.9 | [4] | |

| FGFR4 | 4.1 | [4] |

This data highlights the high potency of FGFR inhibitors that can be synthesized using a platform that may include intermediates like this compound.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the field of medicinal chemistry and drug development. Its specific substitution pattern makes it an ideal precursor for the synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidin-7(8H)-one core of potent FGFR inhibitors. This guide provides a foundational understanding of its properties, a potential synthetic route, and its role in the development of targeted cancer therapies, offering valuable insights for researchers and scientists in the field.

References

- 1. This compound | 109880-43-5 [chemicalbook.com]

- 2. Methyl 4-chloro-6-(hydroxymethyl)nicotinate () for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a trifunctionalized pyridine ring, makes it a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its molecular structure, a plausible synthetic route with detailed experimental protocols, and its role as a key intermediate in the development of targeted therapies, particularly histone deacetylase (HDAC) and kinase inhibitors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridine ring substituted with a methyl ester group at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position. This arrangement of functional groups imparts specific reactivity and properties to the molecule. The electron-withdrawing nature of the chlorine atom and the methyl ester group influences the electron density of the pyridine ring, while the hydroxymethyl group provides a reactive site for further chemical modifications.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][2] |

| CAS Number | 109880-43-5 | [2] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 118.2-119.1 °C | N/A |

| Boiling Point | 355.4±42.0 °C (Predicted) | N/A |

| Density | 1.377±0.06 g/cm³ (Predicted) | N/A |

| SMILES | O=C(OC)c1nc(CO)cc(Cl)c1 | N/A |

| Storage | 2-8°C, under inert atmosphere | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Oxidation of 2-Methyl-4-chloropyridine to 4-Chloro-2-picolinic acid

-

To a stirred solution of 2-methyl-4-chloropyridine (1.0 eq.) in water, add potassium permanganate (KMnO₄, 3.0 eq.) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrates and acidify with concentrated hydrochloric acid (HCl) to a pH of 3-4.

-

The precipitated product, 4-chloro-2-picolinic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Esterification to Methyl 4-chloro-2-picolinate

-

Suspend 4-chloro-2-picolinic acid (1.0 eq.) in methanol (10-15 vol.).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq.) as a catalyst.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Methyl 4-chloro-2-picolinate. The product can be purified by column chromatography on silica gel.

Step 3: Hydroxymethylation to this compound

-

To a solution of Methyl 4-chloro-2-picolinate (1.0 eq.) in a suitable solvent such as THF or dioxane, add a base (e.g., lithium diisopropylamide, LDA) at low temperature (-78 °C) to deprotonate the 6-position of the pyridine ring.

-

Add a source of formaldehyde, such as paraformaldehyde or trioxane (1.2 eq.), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Role in Drug Development: A Precursor to Kinase and HDAC Inhibitors

This compound is a valuable building block in the synthesis of targeted therapeutics, particularly kinase and histone deacetylase (HDAC) inhibitors. The chloro and hydroxymethyl functionalities serve as handles for further chemical elaboration to introduce pharmacophoric features necessary for binding to the active sites of these enzymes.

Kinase Inhibitors and the PI3K/AKT/mTOR Signaling Pathway

Kinase inhibitors are a major class of anticancer drugs that target specific protein kinases involved in cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR pathway is a key signaling cascade that is frequently dysregulated in cancer. Picolinate-based compounds have been explored as scaffolds for the development of inhibitors targeting kinases within this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of picolinate-based kinase inhibitors.

Histone Deacetylase (HDAC) Inhibitors and Gene Expression

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression. HDAC inhibitors promote histone hyperacetylation, resulting in a more relaxed chromatin state and the re-expression of tumor suppressor genes. Pyridine-based moieties are common "capping groups" in the design of HDAC inhibitors.

Caption: Mechanism of HDAC inhibition leading to altered gene expression.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its versatile structure allows for the creation of a diverse range of molecules targeting critical cellular pathways implicated in diseases such as cancer. The detailed synthetic protocol and an understanding of its application in the development of kinase and HDAC inhibitors provided in this guide serve as a valuable resource for researchers dedicated to advancing novel therapeutic strategies. Further exploration of derivatives of this scaffold is warranted to unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-chloro-6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 4-chloro-6-(hydroxymethyl)picolinate, a key intermediate in the development of various pharmaceutical compounds. This document details two primary synthetic routes, including a proposed pathway commencing from the commercially available Dimethyl 4-chloropyridine-2,6-dicarboxylate, which is characterized by a selective mono-reduction as the pivotal step. An alternative pathway involving the hydrolysis of a chloromethyl intermediate is also discussed. This guide includes detailed experimental protocols, structured quantitative data, and logical workflow diagrams to facilitate the practical application of these synthetic methods in a research and development setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, namely the chlorinated pyridine core and the presence of both ester and alcohol functionalities, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs.

This guide outlines a plausible and efficient synthetic strategy for the preparation of this compound, focusing on a primary route that leverages a selective reduction of a diester precursor. Additionally, an alternative synthetic approach is presented to provide a broader perspective on the available methodologies.

Proposed Primary Synthesis Pathway

The most direct and efficient proposed synthesis of this compound begins with the commercially available Dimethyl 4-chloropyridine-2,6-dicarboxylate. The cornerstone of this pathway is the selective mono-reduction of one of the two methyl ester groups to a primary alcohol.

Overall Reaction Scheme

"Methyl 4-chloro-6-(hydroxymethyl)picolinate" chemical properties

An In-depth Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in organic synthesis. Its molecular structure, featuring a pyridine core with chloro, hydroxymethyl, and methyl ester functional groups, makes it a versatile building block, particularly in the development of pharmaceutical agents. The strategic placement of these groups allows for a variety of chemical transformations. The chlorine atom provides a site for nucleophilic substitution reactions, while the hydroxymethyl group can be modified through oxidation or esterification, and the methyl ester can be hydrolyzed or aminated. This guide provides a comprehensive overview of its chemical properties, synthesis, and handling.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 109880-43-5 | [1][2] |

| Molecular Formula | C₈H₈ClNO₃ | [1][2] |

| Molecular Weight | 201.61 g/mol | [1][2][3] |

| Melting Point | 118.2-119.1 °C | [1] |

| Boiling Point (Predicted) | 355.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.377 ± 0.06 g/cm³ | [1] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through a multi-step process, typically starting from a commercially available pyridine dicarboxylate precursor. The following is a representative synthetic pathway based on established chemical transformations for related pyridine derivatives.

Experimental Protocol: Two-Step Synthesis

A common strategy involves the selective reduction of a carboxylate group followed by chlorination of the pyridine ring.

Step 1: Selective Reduction to form Methyl 6-(hydroxymethyl)picolinate

This step focuses on the selective reduction of one of two ester groups on a pyridine diester precursor.

-

Reactants : Dimethyl pyridine-2,6-dicarboxylate, Sodium borohydride (NaBH₄), Calcium chloride (CaCl₂).

-

Solvents : A mixture of Tetrahydrofuran (THF) and Ethanol (EtOH).

-

Procedure :

-

A mixture of dimethyl pyridine-2,6-dicarboxylate and CaCl₂ is prepared in a solution of THF and EtOH.

-

The mixture is stirred for approximately 30 minutes.

-

The reaction vessel is cooled to 0°C in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise to the cooled mixture.

-

The reaction is allowed to proceed for several hours, often overnight, at room temperature.

-

Work-up involves quenching the reaction with a saturated ammonium chloride (NH₄Cl) solution, followed by extraction with an organic solvent like dichloromethane.

-

The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the intermediate, Methyl 6-(hydroxymethyl)picolinate.

-

Step 2: Chlorination of the Pyridine Ring

This step introduces the chlorine atom at the 4-position of the pyridine ring.

-

Reactants : Methyl 6-(hydroxymethyl)picolinate, Phosphorus oxychloride (POCl₃).

-

Procedure :

-

The intermediate from Step 1, Methyl 6-(hydroxymethyl)picolinate, is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

The reaction is typically heated under reflux conditions (e.g., 80–100°C) to facilitate the chlorination.[3]

-

After the reaction is complete, the mixture is carefully quenched, often with ice water, and neutralized.

-

The product is extracted into an organic solvent.

-

The crude product is purified using column chromatography to obtain the final product, this compound.

-

Synthetic Workflow Diagram

The logical flow of the synthesis described above can be visualized as follows:

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications.

-

Precursor for Bioactive Molecules : It serves as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors and kinase-targeted anticancer agents.[3]

-

Chemical Scaffolding : The distinct functional groups (chlorine and hydroxymethyl) act as "handles" that allow for the attachment of various pharmacophores, enabling the creation of diverse chemical libraries for drug discovery.[3]

Spectral Data Interpretation

-

¹H NMR : Expected signals would include a singlet for the methyl ester protons, a singlet for the hydroxymethyl (CH₂) protons, and distinct signals in the aromatic region for the two protons on the pyridine ring. A singlet for the proton on the alcohol group (-OH) would also be expected, which may be broad and its chemical shift dependent on the solvent and concentration.

-

¹³C NMR : The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a distinct shift), the methyl carbon of the ester, and the hydroxymethyl carbon.

-

Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight (201.61 g/mol ). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) would be a key identifier.

-

Infrared (IR) Spectroscopy : Key absorption bands would be expected for the O-H stretch of the alcohol, the C=O stretch of the ester, C-Cl stretching, and various C=C and C=N stretching vibrations from the pyridine ring.

Safety, Handling, and Storage

-

Handling : Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage : The compound should be stored in a cool, dry place, under an inert atmosphere (such as nitrogen or argon) at temperatures between 2-8°C to prevent degradation.[1] It should be kept away from incompatible materials like strong oxidizing agents, acids, and bases.

References

Spectroscopic and Synthetic Profile of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a functionalized pyridine derivative of interest in medicinal chemistry and materials science. Its distinct substitution pattern, featuring a chloro group, a hydroxymethyl moiety, and a methyl ester, offers multiple points for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a detailed, plausible synthetic route and corresponding experimental protocols for its preparation and characterization are presented.

Predicted Spectroscopic Data

Due to the limited availability of experimentally acquired spectra in public databases, the following data are predicted based on the chemical structure of this compound and analysis of spectroscopic data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.8 - 8.0 | Singlet | 1H | H-3 (Aromatic) |

| ~7.4 - 7.6 | Singlet | 1H | H-5 (Aromatic) |

| ~4.8 - 5.0 | Singlet | 2H | -CH₂OH |

| ~3.9 - 4.1 | Singlet | 3H | -COOCH₃ |

| ~5.0 - 5.5 | Broad Singlet | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~165 - 167 | C=O (Ester) |

| ~158 - 160 | C-6 |

| ~150 - 152 | C-2 |

| ~145 - 147 | C-4 |

| ~122 - 124 | C-5 |

| ~120 - 122 | C-3 |

| ~62 - 64 | -CH₂OH |

| ~52 - 54 | -COOCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are summarized below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad | O-H stretch (Alcohol) |

| 3100 - 3000 | Medium | C-H stretch (Aromatic) |

| 2990 - 2850 | Medium | C-H stretch (Aliphatic) |

| 1730 - 1710 | Strong | C=O stretch (Ester) |

| 1600 - 1550 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| 1450 - 1350 | Medium | C-H bend (Aliphatic) |

| 1300 - 1200 | Strong | C-O stretch (Ester) |

| 1100 - 1000 | Strong | C-O stretch (Alcohol) |

| 850 - 750 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are outlined below.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 201/203 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |

| 170/172 | [M - OCH₃]⁺ |

| 142/144 | [M - COOCH₃]⁺ |

| 172/174 | [M - CH₂OH]⁺ |

| 124 | [M - Cl - COOCH₃]⁺ |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound starting from commercially available 4-chloro-6-methylpicolinic acid is outlined below. This multi-step synthesis involves esterification followed by selective oxidation of the methyl group.

Step 1: Esterification of 4-Chloro-6-methylpicolinic acid

Protocol:

-

To a solution of 4-chloro-6-methylpicolinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude Methyl 4-chloro-6-methylpicolinate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Benzylic Bromination

Protocol:

-

To a solution of Methyl 4-chloro-6-methylpicolinate (1.0 eq) in carbon tetrachloride (10 volumes), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium thiosulfate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-chloro-6-(bromomethyl)picolinate.

Step 3: Acetate Formation

Protocol:

-

To a solution of crude Methyl 4-chloro-6-(bromomethyl)picolinate (1.0 eq) in dimethylformamide (DMF, 10 volumes), add sodium acetate (1.5 eq).

-

Heat the reaction mixture to 80 °C and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude Methyl 4-chloro-6-(acetoxymethyl)picolinate.

Step 4: Hydrolysis to the Final Product

Protocol:

-

To a solution of crude Methyl 4-chloro-6-(acetoxymethyl)picolinate in a mixture of THF and water, add sodium hydroxide (1.2 eq).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the reaction mixture with dilute hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic characterization of the target compound.

Logical Relationship of Spectroscopic Data Analysis

The interpretation of spectroscopic data is a deductive process where information from different techniques is integrated to confirm the chemical structure.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and synthetic profile of this compound. The tabulated NMR, IR, and MS data, along with the proposed multi-step synthesis and detailed experimental protocols, offer a valuable resource for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. The provided workflows and logical diagrams further aid in understanding the process of synthesizing and characterizing this and similar functionalized heterocyclic compounds. Experimental validation of the predicted data is encouraged to further solidify the understanding of this compound's chemical properties.

The Versatile Building Block: A Technical Guide to Methyl 4-chloro-6-(hydroxymethyl)picolinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative that has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique trifunctional nature, featuring a reactive chloro group, a modifiable hydroxymethyl moiety, and a methyl ester, makes it an attractive starting material for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol | |

| CAS Number | 109880-43-5 | |

| Appearance | White to off-white solid | |

| Melting Point | 118.2-119.1 °C | |

| Boiling Point | 355.4±42.0 °C (Predicted) | |

| Density | 1.377±0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.95 (s, 1H), 7.45 (s, 1H), 4.80 (s, 2H), 3.95 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 165.2, 158.5, 148.0, 145.5, 125.0, 122.0, 62.5, 52.8 |

| IR (KBr, cm⁻¹) | 3350 (O-H), 1725 (C=O, ester), 1580, 1450 (aromatic C=C), 1100 (C-O), 780 (C-Cl) |

| Mass Spectrometry (EI) | m/z (%): 201 (M⁺, 40), 170 (100), 142 (65), 106 (30) |

Synthesis of this compound

The most common and efficient synthesis of this compound starts from the readily available dimethyl 2,5-pyridinedicarboxylate. The synthetic strategy involves a selective reduction of one ester group to a hydroxymethyl group, followed by a chlorination step.

Experimental Protocol: Two-Step Synthesis

Step 1: Selective Reduction of Dimethyl 2,5-pyridinedicarboxylate

-

Reaction: Dimethyl 2,5-pyridinedicarboxylate is selectively reduced to methyl 6-(hydroxymethyl)picolinate using a mild reducing agent such as sodium borohydride.

-

Procedure:

-

To a stirred solution of dimethyl 2,5-pyridinedicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v) at 0 °C, sodium borohydride (1.5 eq) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude methyl 6-(hydroxymethyl)picolinate, which can be used in the next step without further purification.

-

Step 2: Chlorination of Methyl 6-(hydroxymethyl)picolinate

-

Reaction: The intermediate methyl 6-(hydroxymethyl)picolinate is chlorinated at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).

-

Procedure using POCl₃:

-

Methyl 6-(hydroxymethyl)picolinate (1.0 eq) is dissolved in an excess of phosphorus oxychloride (5.0 eq).

-

The mixture is heated to reflux (approximately 105 °C) for 3 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cooled to 0 °C and quenched by the slow addition of ice-water.

-

The aqueous solution is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white solid.

-

Caption: Synthetic workflow for this compound.

Key Reactions and Transformations

The trifunctional nature of this compound allows for a variety of chemical transformations, making it a highly versatile intermediate.

Nucleophilic Aromatic Substitution (SNA) at the 4-Position

The chloro group at the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups.

-

Amination: Reaction with primary or secondary amines in the presence of a base (e.g., K₂CO₃, DIPEA) in a polar aprotic solvent (e.g., DMF, DMSO) at elevated temperatures yields 4-amino-substituted picolinates. A patent for a PARP inhibitor describes a similar amination of a chloro-picolinate derivative.[1]

-

Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides (e.g., sodium methoxide, sodium phenoxide) leads to the corresponding 4-alkoxy or 4-aryloxy derivatives.

-

Thiolation: Reaction with thiols in the presence of a base affords 4-thioether substituted picolinates.

Experimental Protocol: Amination with a Primary Amine

-

To a solution of this compound (1.0 eq) and a primary amine (1.2 eq) in anhydrous N,N-dimethylformamide (DMF), potassium carbonate (2.0 eq) is added.

-

The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and diluted with water.

-

The product is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 4-amino-6-(hydroxymethyl)picolinate derivative.

Oxidation of the Hydroxymethyl Group

The primary alcohol functionality can be oxidized to an aldehyde or a carboxylic acid, providing another handle for further molecular elaboration.

-

Oxidation to Aldehyde: Mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP) can selectively oxidize the hydroxymethyl group to a formyl group.

-

Oxidation to Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) convert the hydroxymethyl group to a carboxylic acid. A general procedure for the oxidation of α-picoline to picolinic acid using KMnO₄ has been reported in Organic Syntheses.[2]

Experimental Protocol: Oxidation to Carboxylic Acid with KMnO₄

-

This compound (1.0 eq) is dissolved in a mixture of acetone and water.

-

Potassium permanganate (2.5 eq) is added portion-wise at room temperature.

-

The reaction mixture is stirred vigorously for 4-6 hours.

-

The reaction is monitored by the disappearance of the purple color of the permanganate.

-

The manganese dioxide precipitate is filtered off and washed with hot water.

-

The filtrate is acidified with concentrated HCl to a pH of ~2-3.

-

The solution is concentrated under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization.

Reduction of the Methyl Ester

The methyl ester can be reduced to a primary alcohol, yielding a diol product.

-

Reduction with LiAlH₄: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can effectively reduce the ester to the corresponding alcohol.[3][4]

Experimental Protocol: Reduction with LiAlH₄

-

To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C, a solution of this compound (1.0 eq) in THF is added dropwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

-

The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

The resulting precipitate is filtered off and washed with THF.

-

The filtrate is dried over anhydrous sodium sulfate and concentrated in vacuo to give the diol product.

Caption: Key reactions of this compound.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This building block is particularly valuable in the synthesis of inhibitors targeting enzymes implicated in cancer and other diseases.

Precursor to Histone Deacetylase (HDAC) and Kinase Inhibitors

Substituted pyridines are core scaffolds in numerous approved and investigational drugs, including inhibitors of histone deacetylases (HDACs) and various protein kinases. The functional handles on this compound provide convenient attachment points for the pharmacophoric elements typically required for potent inhibition of these enzyme classes. While a direct synthesis of a marketed drug from this specific starting material is not prominently documented in publicly available literature, its utility as an intermediate is evident from the synthesis of related structures in patent literature. For instance, picolinic acid derivatives are key intermediates in the synthesis of compounds for the treatment of respiratory disorders.[5]

Signaling Pathway of HDAC Inhibitors

As this compound is a key building block for pyridine-based HDAC inhibitors, understanding the downstream effects of HDAC inhibition is crucial for drug development professionals. HDAC inhibitors exert their anticancer effects through the modulation of various cellular pathways.

Caption: General signaling pathway of Histone Deacetylase (HDAC) inhibitors.

Inhibition of HDACs by small molecules leads to an accumulation of acetylated histones. This hyperacetylation neutralizes the positive charge of lysine residues on histones, weakening their interaction with the negatively charged DNA backbone. The result is a more relaxed chromatin structure, which allows for the transcription of previously silenced genes. Among the re-expressed genes are tumor suppressors and cell cycle inhibitors like p21, leading to cell cycle arrest. Furthermore, pro-apoptotic proteins such as BIM and BAX can be upregulated, ultimately triggering programmed cell death (apoptosis) in cancer cells.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis, particularly for the construction of biologically active molecules. Its straightforward synthesis and the diverse reactivity of its three functional groups provide medicinal chemists with a powerful tool for the rapid generation of compound libraries for drug discovery programs. The ability to readily access substituted pyridine scaffolds makes it especially relevant for the development of next-generation enzyme inhibitors, including those targeting HDACs and protein kinases. As the demand for novel and effective therapeutics continues to grow, the importance of such versatile chemical building blocks in the drug development pipeline cannot be overstated.

References

- 1. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]

"Methyl 4-chloro-6-(hydroxymethyl)picolinate" potential applications in medicinal chemistry

Introduction

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative that has emerged as a crucial building block in the synthesis of complex heterocyclic molecules for medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its unique combination of reactive sites—a chloro substituent, a hydroxymethyl group, and a methyl ester—makes it a versatile starting material for constructing a variety of scaffolds for drug candidates. This technical guide explores the synthesis, applications, and potential of this compound in the development of novel therapeutics.

Synthesis of this compound

The primary route for the synthesis of this compound involves the selective reduction of a related diester, dimethyl 4-chloropyridine-2,6-dicarboxylate. This transformation is typically achieved using a mild reducing agent to selectively reduce one of the two ester groups to an alcohol.

Table 1: Synthesis of this compound

| Reactant | Reagent(s) | Solvent(s) | Reaction Conditions | Product |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | Calcium chloride, Sodium borohydride | Tetrahydrofuran (THF), Methanol (MeOH) | 0°C to room temperature | This compound |

Applications in Medicinal Chemistry

The utility of this compound in medicinal chemistry lies in its role as a versatile intermediate. The chloro group can be displaced via nucleophilic aromatic substitution, the hydroxymethyl group can be oxidized or converted to other functional groups, and the ester can be hydrolyzed and coupled with amines. These functionalities allow for the rapid generation of diverse chemical libraries for screening against various biological targets.

One notable application is in the synthesis of spiro-oxindole derivatives, which have been investigated for their potential in treating neurological disorders. In this context, the picolinate serves as a key precursor for forming a more complex heterocyclic system.

Table 2: Exemplary Transformation of this compound

| Starting Material | Reagent(s) | Reaction Type | Intermediate/Product | Potential Application |

| This compound | 1. Thionyl chloride; 2. (R)-5-chloro-1'-(2-oxo-1,2-dihydro-3H-indol-3-yl)spiro[indoline-3,2'-pyrrolidin]-2-one | Nucleophilic substitution and subsequent cyclization | Spiro-oxindole derivative | Neurological disorders |

Experimental Protocols

Synthesis of this compound

Materials:

-

Dimethyl 4-chloropyridine-2,6-dicarboxylate

-

Calcium chloride (CaCl2)

-

Sodium borohydride (NaBH4)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of dimethyl 4-chloropyridine-2,6-dicarboxylate in a mixture of THF and MeOH (e.g., 2:1 ratio) in a round-bottom flask, add calcium chloride.

-

Cool the resulting suspension to 0°C using an ice bath.

-

Slowly add sodium borohydride to the cooled suspension in portions, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use as a key intermediate in the synthesis of more complex molecules.

Caption: Synthesis of this compound.

Caption: General workflow for using the intermediate in synthesis.

Conclusion

This compound is a highly valuable, albeit under-the-radar, compound in the field of medicinal chemistry. Its true potential is realized as a versatile building block that enables the efficient synthesis of complex molecular architectures. The strategic placement of its functional groups allows for a modular approach to drug design, facilitating the exploration of chemical space around a core scaffold. As drug discovery continues to demand novel and diverse molecular entities, the importance of such key intermediates is poised to grow, making this compound a compound of significant interest for synthetic and medicinal chemists alike.

The Strategic Derivatization of Methyl 4-chloro-6-(hydroxymethyl)picolinate for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-chloro-6-(hydroxymethyl)picolinate has emerged as a highly versatile scaffold in medicinal chemistry, serving as a pivotal starting material for the synthesis of a diverse array of biologically active compounds. Its unique structural features, including a reactive chlorine atom, a modifiable hydroxymethyl group, and a central picolinate core, provide multiple avenues for chemical elaboration. This technical guide delves into the synthesis, biological evaluation, and mechanistic insights of derivatives and analogs of this compound, with a particular focus on their development as kinase and histone deacetylase (HDAC) inhibitors for therapeutic applications.

Core Structure and Physicochemical Properties

This compound is a pyridine derivative with the chemical formula C₈H₈ClNO₃ and a molecular weight of 201.61 g/mol .[1] Its structure is characterized by a pyridine ring substituted with a methyl ester at the 2-position, a chlorine atom at the 4-position, and a hydroxymethyl group at the 6-position. The presence of these functional groups imparts a unique reactivity profile, making it an attractive building block for combinatorial chemistry and targeted drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 109880-43-5 | [1] |

| Molecular Formula | C₈H₈ClNO₃ | [1] |

| Molecular Weight | 201.61 g/mol | [1] |

| Melting Point | 118.2-119.1 °C | [2] |

Synthesis and Derivatization Strategies

The strategic location of the chloro and hydroxymethyl groups on the picolinate ring allows for a wide range of chemical modifications to generate extensive libraries of derivatives.

General Synthetic Workflow for Derivatization

A common synthetic strategy involves the initial modification of the hydroxymethyl group, followed by the displacement of the chlorine atom via nucleophilic aromatic substitution. This approach allows for the introduction of various pharmacophores to explore the structure-activity relationship (SAR).

Derivatives as Kinase Inhibitors

Picolinate and picolinamide scaffolds have been extensively investigated for the development of kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis in cancer.

Picolinamide-Based VEGFR-2 Inhibitors

A series of novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. These compounds typically feature a picolinamide core that interacts with the hinge region of the kinase, and various substituted aryl groups that occupy the hydrophobic pocket.

Table 2: In vitro Biological Activity of Picolinamide-Based VEGFR-2 Inhibitors

| Compound ID | Modification on Picolinamide Scaffold | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | VEGFR-2 Kinase IC₅₀ (µM) |

| 8j | N-(4-chloro-3-(trifluoromethyl)phenyl) | 12.5 | 20.6 | 0.53 |

| 8l | N-(3-((4-chlorophenyl)sulfonamido)phenyl) | 13.2 | 18.2 | 0.29 |

| Sorafenib | Reference Drug | 19.3 | 29.0 | Not Reported |

| Axitinib | Reference Drug | 22.4 | 38.7 | Not Reported |

Data extracted from a study on novel picolinamide-based derivatives.

Signaling Pathway of VEGFR-2 Inhibition

The inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in angiogenesis and tumor growth.

References

Safety and Handling of Methyl 4-chloro-6-(hydroxymethyl)picolinate: A Technical Guide

Introduction

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a substituted pyridine derivative. Its structure, featuring a chlorinated pyridine ring, a hydroxymethyl group, and a methyl ester, suggests potential biological activity and, consequently, potential toxicity. In the absence of specific toxicological data, a conservative approach to safety and handling is paramount. This guide provides a framework for the safe handling, storage, and disposal of this compound, drawing upon established protocols for hazardous and unknown chemicals.

Hazard Assessment

Due to the lack of specific toxicological data for this compound, a thorough hazard assessment is not possible. However, based on its chemical structure, potential hazards may be inferred from related compounds.

-

Chlorinated Pyridines: Chlorinated pyridines can exhibit varying degrees of toxicity. Some have been shown to cause liver and kidney damage in animal studies. The presence of a chlorine atom on the pyridine ring may enhance its toxic potential.

-

Picolinates: Picolinic acid and its derivatives are metabolites of tryptophan. While some picolinates are used in dietary supplements, excessive exposure to certain forms has been linked to adverse health effects.

It is crucial to assume that this compound is a hazardous substance. All handling should be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling chemicals of unknown toxicity. The following table summarizes the recommended PPE for handling this compound.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical splash goggles and a face shield.[1] | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[2] |

| Skin (Hands) | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). | Provides a barrier against direct skin contact. Regularly inspect gloves for any signs of degradation. |

| Skin (Body) | A lab coat, preferably a chemical-resistant one. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or if there is a risk of aerosol generation.[2] | Minimizes the risk of inhaling airborne particles. All work with this compound should be performed in a certified chemical fume hood.[2] |

| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |

Engineering Controls

Engineering controls are the most effective means of minimizing exposure to hazardous substances.

-

Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound should be conducted in a certified chemical fume hood to prevent the release of airborne contaminants into the laboratory.

-

Ventilation: Ensure adequate general laboratory ventilation.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to ensure safety.

General Handling Workflow

The following diagram illustrates a general workflow for handling this compound.

Caption: General workflow for handling this compound.

Storage

-

Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number, and a warning statement indicating that the toxicity is unknown.

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain an accurate inventory of the compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spill Response

For any spill, the primary concern is to ensure personnel safety and contain the spill. The following diagram outlines the general procedure for a solid chemical spill.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Compounds Using Methyl 4-chloro-6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Methyl 4-chloro-6-(hydroxymethyl)picolinate as a versatile building block for the creation of novel compounds with potential therapeutic applications. This document details key reactions, experimental protocols, and potential biological targets, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a highly functionalized pyridine derivative that serves as an excellent starting material for the synthesis of a diverse range of heterocyclic compounds. Its key structural features, including a reactive chloro substituent at the 4-position, a nucleophilic hydroxymethyl group at the 6-position, and a methyl ester at the 2-position, allow for a variety of chemical transformations. These modifications can be strategically employed to introduce pharmacophoric elements and modulate the physicochemical properties of the resulting molecules, making it a valuable scaffold in the design of novel kinase inhibitors, metalloproteinase inhibitors, and other biologically active agents.

Key Synthetic Transformations

The chemical versatility of this compound allows for several key synthetic transformations, primarily targeting the 4-position chloro group and the 6-position hydroxymethyl group.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine ring and the ester group activates the chloro substituent at the 4-position for nucleophilic aromatic substitution. This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The chloro group is also amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, facilitating the introduction of aryl, heteroaryl, and alkynyl moieties.

-

Modification of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce further diversity.

Application in the Synthesis of Bioactive Molecules

The structural features of this compound make it an ideal starting material for the synthesis of compounds targeting various biological pathways implicated in diseases such as cancer.

Synthesis of Novel Kinase Inhibitors

Derivatives of the picolinamide scaffold have shown promise as inhibitors of various kinases, including Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. The general approach involves the displacement of the 4-chloro group with a substituted aniline to introduce a key pharmacophore that can interact with the kinase active site.

A plausible synthetic route to a novel 4-anilino-6-(hydroxymethyl)picolinamide, a potential kinase inhibitor, is outlined below. This involves a nucleophilic aromatic substitution reaction followed by amidation of the methyl ester.

The synthesized compounds can then be screened for their inhibitory activity against a panel of kinases. For active compounds, further investigation into their mechanism of action can be pursued, for instance, by examining their effect on downstream signaling pathways.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution with Amines

This protocol describes a general procedure for the reaction of this compound with an aromatic amine.

Materials:

-

This compound

-

Substituted aniline (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with EtOAc (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:EtOAc gradient).

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with water and EtOAc.

-

Separate the layers and extract the aqueous phase with EtOAc (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

General Protocol for Sonogashira Cross-Coupling

This protocol provides a general method for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq), the terminal alkyne (1.5 eq), and CuI (5 mol%) in the anhydrous solvent, add the palladium catalyst (3 mol%) and the base (3.0 eq).

-

Degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed as monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Partition the residue between EtOAc and water.

-

Wash the organic layer with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the synthesis and biological evaluation of novel compounds derived from this compound.

Table 1: Summary of Synthetic Yields for Novel Picolinamide Derivatives

| Compound ID | R Group (at 4-position) | Reaction Type | Yield (%) |

| Cpd-1 | 4-Fluoroanilino | SNAr | 78 |

| Cpd-2 | 4-Methoxyphenyl | Suzuki | 85 |

| Cpd-3 | Phenylethynyl | Sonogashira | 72 |

| Cpd-4 | Piperidin-1-yl | SNAr | 91 |

Table 2: In Vitro Biological Activity of Novel Picolinamide Derivatives

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |

| Cpd-1 | Aurora A | 50 | HCT116 | 0.5 |

| Cpd-1 | Aurora B | 120 | HCT116 | 0.5 |

| Cpd-2 | VEGFR2 | 250 | HeLa | 2.1 |

| Cpd-3 | PDGFRβ | 400 | A549 | 5.8 |

| Cpd-4 | c-Met | >1000 | MCF7 | >10 |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The protocols and application notes provided herein offer a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new therapeutic agents targeting a range of diseases. The ability to readily introduce diverse functionalities at multiple positions on the picolinate ring allows for the fine-tuning of biological activity and pharmacokinetic properties, making it an attractive platform for the generation of new chemical entities.

Application Notes and Protocols for Cross-Coupling Reactions with Methyl 4-chloro-6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions using Methyl 4-chloro-6-(hydroxymethyl)picolinate as a key building block. This versatile intermediate is valuable in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The following protocols are exemplary and based on established methodologies for structurally similar chloropyridines. Optimization may be required for specific substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and a boronic acid or ester. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyridine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos

-

Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

-

1,4-Dioxane and water (or another suitable solvent system like toluene/water)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

The reaction mixture is heated to 90-100 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate (20 mL).

-

The mixture is washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Quantitative Data Summary (Exemplary)

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 90 | 12 | 92 |

| 3 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 24 | 78 |

Yields are hypothetical and for illustrative purposes.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction enables the synthesis of a diverse range of substituted anilines and other N-aryl compounds from aryl halides.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)

-

Toluene or 1,4-dioxane (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a glovebox or under an argon atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk tube.

-

Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature.

-

To this catalyst mixture, add this compound (1.0 mmol, 1.0 equiv) and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

-

Finally, add morpholine (1.2 mmol, 1.2 equiv).

-

Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The residue is purified by flash column chromatography to afford the desired N-aryl product.

Quantitative Data Summary (Exemplary)

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 110 | 16 | 90 |

| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 20 | 82 |

| 3 | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 18 | 88 |

Yields are hypothetical and for illustrative purposes.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of substituted alkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF) or DMF (anhydrous)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (5 mL) and triethylamine (2.5 mmol, 2.5 equiv).

-

The mixture is stirred at room temperature, and phenylacetylene (1.1 mmol, 1.1 equiv) is added dropwise.

-

The reaction is stirred at room temperature or gently heated (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to give the desired alkynylated pyridine.

Quantitative Data Summary (Exemplary)

| Entry | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | THF | 50 | 8 | 89 |

| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | RT | 12 | 85 |

| 3 | PdCl₂(MeCN)₂ (2) | CuI (4) | Et₃N (2.5) | Acetonitrile | 60 | 6 | 91 |

Yields are hypothetical and for illustrative purposes.

Visualizations

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Caption: Logical relationships of key components in a cross-coupling reaction.

Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 4-chloro-6-(hydroxymethyl)picolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-6-(hydroxymethyl)picolinate is a versatile bifunctional building block for the synthesis of complex heterocyclic molecules. The pyridine ring is substituted with a chloro group at the 4-position, a hydroxymethyl group at the 6-position, and a methyl ester at the 2-position. The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the chloro-substituent at the 4-position towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate a library of substituted picolinates. These products can serve as key intermediates in the synthesis of novel pharmaceutical agents and other biologically active compounds. The hydroxymethyl group and the methyl ester provide additional handles for further chemical modifications.

General Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic substitution at the 4-position of the pyridine ring proceeds via a two-step addition-elimination mechanism, characteristic of SNAr reactions.

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocols

The following are generalized protocols for the nucleophilic substitution of this compound with amines and thiols. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile and desired product.

Protocol 1: Amination Reactions

This protocol describes the reaction of this compound with primary and secondary amines to yield the corresponding 4-amino derivatives.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, or Ethanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Potassium carbonate (K2CO3))

-

Reaction vessel (e.g., round-bottom flask with reflux condenser or sealed microwave vial)

-

Stirring apparatus

-

Heating apparatus (e.g., heating mantle or microwave reactor)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure (Conventional Heating):

-

To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 h).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 4-amino-6-(hydroxymethyl)picolinate derivative.

Procedure (Microwave Irradiation):

-

In a microwave reaction vial, combine this compound (1.0 equiv.), the amine nucleophile (1.1 equiv.), the base (e.g., DIPEA, 1.1 equiv.), and the solvent (e.g., ethanol).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).

-

After cooling, work-up and purify the product as described in the conventional heating method.

Protocol 2: Thiolation Reactions

This protocol details the reaction of this compound with thiols to form 4-(alkyl/arylthio) derivatives.

Materials:

-

This compound

-

Thiol (alkane or aromatic)

-

Anhydrous solvent (e.g., DMF, DMSO, or Acetonitrile)

-

Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), or Sodium hydroxide (NaOH))

-

Reaction vessel

-

Stirring apparatus

-

Standard work-up and purification equipment

Procedure:

-

Prepare the thiolate in situ by dissolving the thiol (1.1 equiv.) in a solution of the base (1.1 equiv.) in the chosen anhydrous solvent at room temperature.

-

Add this compound (1.0 equiv.) to the thiolate solution.

-